p-Nitrophenyl 2-O-beta-L-fucopyranosyl-beta-D-fucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2-fucopyranosyl-fucopyranoside is a chromogenic substrate used in various biochemical assays. It is particularly known for its role in determining the activity of carbohydrate-active enzymes, such as α-fucosidases . This compound is characterized by its ability to release a yellow-colored product upon enzymatic hydrolysis, making it a valuable tool in enzyme kinetics and activity studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-fucopyranosyl-fucopyranoside typically involves the glycosylation of 4-nitrophenol with a fucopyranosyl donor. This reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions . The reaction proceeds through the formation of a glycosidic bond between the fucopyranosyl moiety and the 4-nitrophenyl group.
Industrial Production Methods
While specific industrial production methods for 4-Nitrophenyl 2-fucopyranosyl-fucopyranoside are not widely documented, the general approach involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-fucopyranosyl-fucopyranoside primarily undergoes hydrolysis reactions catalyzed by α-fucosidases. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-nitrophenol and fucose .
Common Reagents and Conditions
Reagents: α-fucosidases, water
Conditions: Aqueous buffer solutions, typically at physiological pH and temperature
Major Products Formed
The major products formed from the hydrolysis of 4-Nitrophenyl 2-fucopyranosyl-fucopyranoside are 4-nitrophenol and fucose .
Scientific Research Applications
4-Nitrophenyl 2-fucopyranosyl-fucopyranoside is widely used in scientific research for the following applications:
Enzyme Kinetics: It serves as a substrate in kinetic studies of α-fucosidases, allowing researchers to measure enzyme activity and determine kinetic parameters.
Biochemical Assays: The compound is used in various biochemical assays to detect and quantify the activity of carbohydrate-active enzymes in biological samples.
Medical Research: It is employed in studies related to lysosomal storage disorders, where α-fucosidase activity is a key factor.
Industrial Applications: The compound is used in the development of diagnostic kits and tools for enzyme activity measurement.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-fucopyranosyl-fucopyranoside involves its hydrolysis by α-fucosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of 4-nitrophenol and fucose . The released 4-nitrophenol can be quantitatively measured due to its yellow color, providing a direct indication of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl α-L-fucopyranoside: Another chromogenic substrate used for similar enzyme assays.
p-Nitrophenyl β-D-glucopyranoside: Used in assays for β-glucosidase activity.
p-Nitrophenyl α-D-galactopyranoside: Used in assays for α-galactosidase activity.
Uniqueness
4-Nitrophenyl 2-fucopyranosyl-fucopyranoside is unique due to its specific application in α-fucosidase activity assays. Its ability to release a chromogenic product upon hydrolysis makes it a valuable tool in both research and industrial applications .
Properties
CAS No. |
84730-06-3 |
---|---|
Molecular Formula |
C18H25NO11 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H25NO11/c1-7-11(20)13(22)15(24)17(27-7)30-16-14(23)12(21)8(2)28-18(16)29-10-5-3-9(4-6-10)19(25)26/h3-8,11-18,20-24H,1-2H3/t7-,8+,11+,12-,13+,14-,15-,16+,17+,18-/m0/s1 |
InChI Key |
IMMUEIZBKJXZQW-COWVQSDMSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])C)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.